![molecular formula C21H23N3O3S B13658458 5-(1-Benzylpiperidin-4-yl)-3-(4-(methylsulfonyl)phenyl)-1,2,4-oxadiazole](/img/structure/B13658458.png)
5-(1-Benzylpiperidin-4-yl)-3-(4-(methylsulfonyl)phenyl)-1,2,4-oxadiazole
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Overview
Description
5-(1-Benzylpiperidin-4-yl)-3-(4-(methylsulfonyl)phenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a piperidine ring, a benzyl group, and a methylsulfonyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzylpiperidin-4-yl)-3-(4-(methylsulfonyl)phenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of a hydrazide intermediate with a suitable carboxylic acid derivative under dehydrating conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via a sulfonation reaction using methylsulfonyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 5-(1-Benzylpiperidin-4-yl)-3-(4-(methylsulfonyl)phenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
5-(1-Benzylpiperidin-4-yl)-3-phenyl-1,2,4-oxadiazole: Lacks the methylsulfonyl group, which may affect its bioactivity and chemical properties.
5-(1-Benzylpiperidin-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole:
Uniqueness
The presence of the methylsulfonyl group in 5-(1-Benzylpiperidin-4-yl)-3-(4-(methylsulfonyl)phenyl)-1,2,4-oxadiazole imparts unique chemical properties, such as increased polarity and potential for specific interactions with biological targets. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(1-benzylpiperidin-4-yl)-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-28(25,26)19-9-7-17(8-10-19)20-22-21(27-23-20)18-11-13-24(14-12-18)15-16-5-3-2-4-6-16/h2-10,18H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIYMCHZFUQPKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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